molecular formula C17H16N4O2S B6541629 N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1060202-70-1

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6541629
CAS No.: 1060202-70-1
M. Wt: 340.4 g/mol
InChI Key: ZBLXGMVJNYBHLW-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.09939694 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound VU0637937-1 or F5228-0251 is a novel immune checkpoint known as IGSF8 . Immune checkpoints are regulators of the immune system and they play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.

Mode of Action

VU0637937-1 or F5228-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to IGSF8 and blocks the interaction with its receptors . By blocking the interaction of IGSF8 with its receptors, the compound inhibits the function of this immune checkpoint, thereby enhancing the immune response against cancer cells.

Biochemical Pathways

The blockade of IGSF8 by VU0637937-1 or F5228-0251 affects the immune response pathways. Specifically, it enhances the activity of natural killer cells and dendritic cells, which are key players in the immune response against cancer cells . The enhanced immune response can lead to the destruction of cancer cells, thereby inhibiting tumor growth.

Pharmacokinetics

The pharmacokinetics of VU0637937-1 or F5228-0251 are currently being evaluated in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VU0637937-1 or F5228-0251 administered intravenously .

Result of Action

Preclinical data have demonstrated that the antibody blockade of IGSF8 by VU0637937-1 or F5228-0251 results in compelling monotherapy anti-tumor activity . It also shows synergy with anti-PD1 across multiple syngeneic tumor models . This suggests that the compound could be effective in treating various types of cancer.

Action Environment

The action, efficacy, and stability of VU0637937-1 or F5228-0251 can be influenced by various environmental factors. These can include the tumor microenvironment, the presence of other medications, and the patient’s overall health status. The ongoing Phase 1 clinical trial is expected to provide more information on how these factors influence the action of VU0637937-1 or F5228-0251 .

Properties

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-5-13(6-4-11)14-7-16(23)21(10-18-14)8-15(22)20-17-19-12(2)9-24-17/h3-7,9-10H,8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLXGMVJNYBHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.